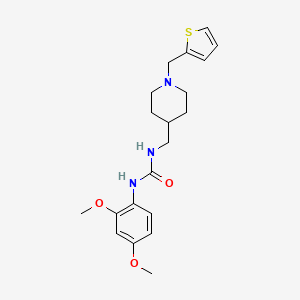
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, also known as DMTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTM belongs to the class of urea derivatives and has been found to exhibit potent anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds with structures similar to the queried molecule, have been synthesized and assessed for their antiproliferative activity against various cancer cell lines. These compounds, designed via computer-aided strategies, demonstrate significant antiproliferative effects. For instance, specific derivatives showed potent inhibitory activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines, comparable to the positive control sorafenib, suggesting potential as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).
Corrosion Inhibition
Urea-derived Mannich bases have been explored for their effectiveness as corrosion inhibitors on mild steel surfaces in acidic conditions. Synthesized compounds, including those structurally related to the queried chemical, demonstrate increased inhibition efficiency with concentration, indicating their potential in protecting against corrosion in industrial applications (M. Jeeva et al., 2015).
Green Chemistry Applications
Piperidin-4-one derivatives, synthesized using green solvents like a deep eutectic solvent of glucose-urea, show the utility of environmentally friendly methods in the synthesis of chemical compounds, including those related to the queried molecule. These methods offer a sustainable alternative to traditional solvent-based reactions, highlighting the potential for green chemistry in pharmaceutical and chemical research (K. Hemalatha et al., 2020).
Inhibition of Soluble Epoxide Hydrolase
1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have shown promising results in inhibiting human and murine soluble epoxide hydrolase (sEH), a target for treating various diseases, including inflammatory and cardiovascular diseases. These compounds have improved pharmacokinetic parameters over previous inhibitors and demonstrated significant potency in reducing inflammatory pain in vivo, indicating their potential therapeutic applications (T. Rose et al., 2010).
Antimicrobial and Antiproliferative Agents
Novel imidazole ureas/carboxamides containing dioxaphospholanes have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies explore the structure-activity relationships of urea derivatives, offering insights into designing new compounds with enhanced biological activities (V. Rani et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-16-5-6-18(19(12-16)26-2)22-20(24)21-13-15-7-9-23(10-8-15)14-17-4-3-11-27-17/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFFXCLRZOANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Dimethylamino)ethylamino]-2-(methylamino)propanoic acid;trihydrochloride](/img/structure/B2631416.png)
![3,7-bis(4-chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2631417.png)
![N-(thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2631419.png)

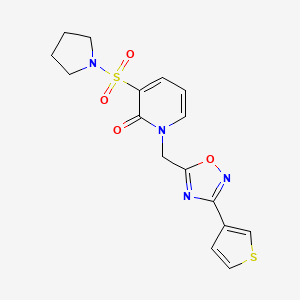
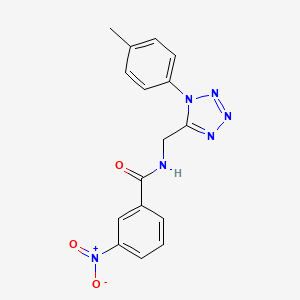
![2-(6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[3.3]heptan-3-yl)acetic acid](/img/structure/B2631427.png)
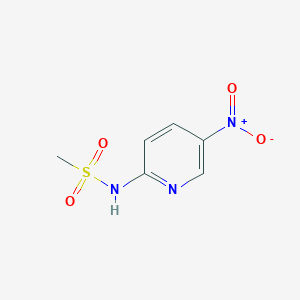
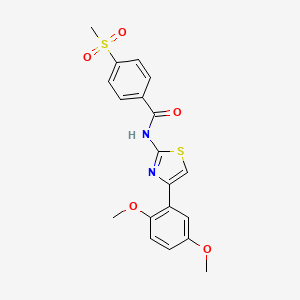
![1-Pyrrolidineethanesulfonamide, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2631434.png)
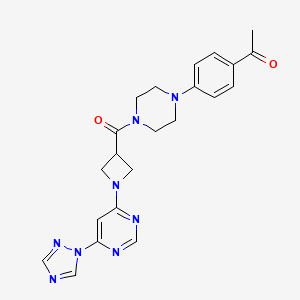
![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2631439.png)